3,3-Diethoxy-1-propyne
Overview
Description
3,3-Diethoxy-1-propyne, also known as Propargylaldehyde diethyl acetal or Propiolaldehyde diethyl acetal, is a chemical compound with the linear formula (C2H5O)2CHC≡CH . It has a molecular weight of 128.17 . This compound is typically in liquid form and has a CAS Number of 10160-87-9 .
Molecular Structure Analysis
The molecular structure of 3,3-Diethoxy-1-propyne can be represented by the InChI string: 1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3,3-Diethoxy-1-propyne is a liquid with a density of 0.9±0.1 g/cm³ . It has a boiling point of 139.0±0.0 °C at 760 mmHg . The vapor pressure of this compound is 8.2±0.2 mmHg at 25°C . The flash point is 32.2±0.0 °C . The compound has a molar refractivity of 35.8±0.3 cm³ .Scientific Research Applications
Chemical Synthesis and Structural Analysis
3,3-Diethoxy-1-propyne has been employed in various chemical syntheses and structural analyses. For instance, it was utilized in the CuI-catalyzed addition of iodine to its CC triple bond, leading to unexpected cyclization products. The molecular and crystal structures of the resulting compounds were thoroughly investigated, highlighting the significance of halogen bonding in their formation (Hettstedt, Heuschmann, & Karaghiosoff, 2016). Similarly, it played a crucial role in the synthesis of poly-unsaturated aldehydes, showcasing its versatility in organic synthesis (Ward & Dorp, 2010).
Fluorescent Dihydrofuran Derivatives
3,3-Diethoxy-1-propyne derivatives have been instrumental in the synthesis of fluorescent dihydrofuran compounds. These derivatives were created through regio- and stereoselective homocoupling or cross-coupling reactions, followed by cyclization processes. The resulting fluorescent dihydrofuran derivatives could have potential applications in various scientific fields due to their unique properties (Funayama et al., 2005), (Horita et al., 2007).
DNA Binding and Anticancer Activity
Binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand were synthesized using 3,6-Diethynyl-9,10-diethoxyphenanthrene, derived from phenanthrene and 3,3-diethoxy-1-propyne. These complexes showed strong binding affinities to DNA and exhibited promising anticancer properties against several cell lines, indicating their potential use in biological applications (Alsaeedi et al., 2020).
Biomedical Applications
The compound has also found applications in the biomedical field. For instance, an injectable hydrogel based on aldehyded 1-amino-3,3-diethoxy-propane was reported to enhance wound healing by promoting cell migration, proliferation, granulation, and angiogenesis. This indicates the potential of 3,3-Diethoxy-1-propyne derivatives in regenerative medicine and tissue engineering (Chang et al., 2015).
Safety And Hazards
3,3-Diethoxy-1-propyne is classified as a flammable liquid and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
3,3-diethoxyprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXEWWHSQGVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144050 | |
Record name | 3,3-Diethoxypropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxy-1-propyne | |
CAS RN |
10160-87-9 | |
Record name | 3,3-Diethoxy-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10160-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diethoxypropyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10160-87-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Diethoxypropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diethoxypropyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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